Phenyl 4-(heptyloxy)phenylcarbamate
Description
Phenyl 4-(heptyloxy)phenylcarbamate is a synthetic carbamate derivative characterized by a phenyl group linked via a carbamate bridge to a 4-heptyloxy-substituted phenyl ring. Carbamates are known for their stability and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, influenced by their alkoxy chain length and substituent patterns .
The synthesis of such compounds typically involves multi-step reactions. For example, derivatives with heptyloxy groups are synthesized by alkylation of phenolic precursors, followed by carbamate formation using phenyl chloroformate or related reagents . Structural characterization via NMR and X-ray crystallography confirms the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for stability and function .
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
phenyl N-(4-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C20H25NO3/c1-2-3-4-5-9-16-23-18-14-12-17(13-15-18)21-20(22)24-19-10-7-6-8-11-19/h6-8,10-15H,2-5,9,16H2,1H3,(H,21,22) |
InChI Key |
JPIYDITTWBUFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkoxy Chain Length Variations
Phenyl 4-(heptyloxy)phenylcarbamate is part of a homologous series where the alkoxy chain length varies (e.g., hexyloxy, octyloxy, undecyloxy). These variations significantly impact physicochemical and biological properties:
Key Findings :
- The heptyloxy chain (C7) provides an optimal balance between lipophilicity and solubility, enhancing bioavailability and target engagement compared to shorter (C6) or longer (C8–C11) chains .
- In anticonvulsant triazole derivatives, the heptyloxy group in compound 5f (3-heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole) showed superior activity (ED50 = 37.3 mg/kg, PI = 11.3) compared to hexyloxy analogs, likely due to enhanced membrane permeability and receptor affinity .
Substituent Modifications on the Aromatic Rings
Modifications to the phenyl rings or carbamate bridge alter biological activity and physical stability:
a) Triazole Derivatives vs. Carbamates
- Triazole analogs (e.g., 3-alkoxy-4-(4-heptyloxyphenyl)-4H-1,2,4-triazole) exhibit anticonvulsant activity through GABAergic modulation, with heptyloxy-substituted compounds showing higher protective indices than carbamazepine .
- Carbamate derivatives (e.g., phenylcarbamates with chloro or methoxy substituents) demonstrate nematicidal or enzyme-inhibitory effects. For instance, compound 30 (4-[3-(4-methoxyphenyl)propenoyl]phenyl phenylcarbamate) showed 72% nematicidal activity at 1000 ppm, highlighting the role of electron-donating groups in bioactivity .
b) Crystal Packing and Thermal Stability
- The crystal structure of 4-[4-(heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate (a related carbamate) reveals a dihedral angle of 54.46° between the chromene and phenyl rings, stabilizing the molecule via C–H···O hydrogen bonds. This contrasts with analogs having angles of 62.97° or 21.11°, which exhibit different phase behaviors (e.g., smectic vs. nematic liquid crystals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
